Methyl 2-sulfamoylcyclohexane-1-carboxylate

Description

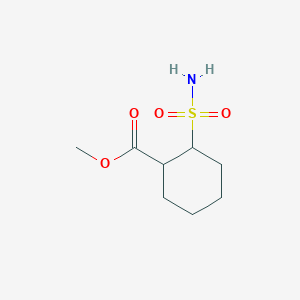

Methyl 2-sulfamoylcyclohexane-1-carboxylate is a cyclohexane derivative featuring a sulfamoyl group at the 2-position and a methyl ester moiety at the 1-position. This compound is structurally characterized by a six-membered cyclohexane ring substituted with both electron-withdrawing (sulfamoyl) and electron-donating (ester) functional groups.

Properties

Molecular Formula |

C8H15NO4S |

|---|---|

Molecular Weight |

221.28 g/mol |

IUPAC Name |

methyl 2-sulfamoylcyclohexane-1-carboxylate |

InChI |

InChI=1S/C8H15NO4S/c1-13-8(10)6-4-2-3-5-7(6)14(9,11)12/h6-7H,2-5H2,1H3,(H2,9,11,12) |

InChI Key |

KKEXNHKAIBWUEY-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CCCCC1S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-sulfamoylcyclohexane-1-carboxylate typically involves the reaction of cyclohexane-1-carboxylic acid with sulfamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfamoyl chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-sulfamoylcyclohexane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.

Substitution: Nucleophilic substitution reactions can replace the sulfamoyl group with other functional groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions

Major Products

The major products formed from these reactions include sulfonic acids, amines, and various substituted cyclohexane derivatives .

Scientific Research Applications

Methyl 2-sulfamoylcyclohexane-1-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of specialty chemicals and as a stabilizer in various formulations .

Mechanism of Action

The mechanism of action of Methyl 2-sulfamoylcyclohexane-1-carboxylate involves its interaction with specific molecular targets. The sulfamoyl group can form strong hydrogen bonds with amino acid residues in proteins, leading to inhibition of enzyme activity. This compound can also interact with cellular pathways involved in signal transduction and metabolic regulation .

Comparison with Similar Compounds

A systematic comparison with structurally related compounds is essential to contextualize the properties and applications of methyl 2-sulfamoylcyclohexane-1-carboxylate. Below is a detailed analysis based on functional groups, molecular weight, and reactivity:

Structural Analogs and Functional Group Variations

Key Observations :

- Reactivity: The sulfamoyl group in this compound may enhance hydrogen-bonding capacity compared to sulfonates (e.g., sodium 2-methylprop-2-ene-1-sulphonate) or simple esters (e.g., methyl 1-(methylamino)cyclohexanecarboxylate). This could make it more suitable for interactions with biological targets .

- Stability: Cyclohexane derivatives with electron-withdrawing groups (e.g., sulfamoyl) are typically more stable under acidic conditions than those with amino or alkene substituents .

- Synthetic Utility : Bromomethyl and methanesulfonyl derivatives (e.g., 1-(Bromomethyl)-1-methanesulfonylcyclohexane) are often used as alkylating agents, whereas methyl esters (e.g., this compound) may serve as protecting groups or precursors in multi-step syntheses .

Physicochemical Properties

While direct data for this compound are absent, extrapolation from similar compounds suggests:

- Solubility: Sulfamoyl-containing compounds are generally more polar than simple esters, leading to higher solubility in polar solvents (e.g., DMSO, methanol) compared to nonpolar analogs like ethyl 2-amino-1-cyclohexene-1-carboxylate .

- Melting Point: Sulfamoyl and sulfonate derivatives (e.g., sodium 2-methylprop-2-ene-1-sulphonate) exhibit higher melting points than ester or amino-substituted cyclohexanes due to ionic interactions .

Biological Activity

Methyl 2-sulfamoylcyclohexane-1-carboxylate is a sulfonamide derivative that exhibits significant biological activity, particularly in antibacterial applications. Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis, which is critical for bacterial proliferation. This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : C₉H₁₃N₃O₃S

- Molecular Weight : 225.28 g/mol

The compound features a cyclohexane ring substituted with a sulfonamide group and a carboxylate moiety, which are crucial for its biological activity.

This compound operates primarily through the inhibition of bacterial dihydropteroate synthase (DHPS), an enzyme involved in the folate synthesis pathway. By mimicking para-aminobenzoic acid (PABA), it competes for binding to DHPS, thereby disrupting folic acid production essential for nucleic acid synthesis in bacteria. This mechanism leads to bacteriostatic effects, inhibiting bacterial growth and replication.

Antibacterial Properties

This compound exhibits potent antibacterial activity against various Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated its effectiveness against strains such as Escherichia coli, Staphylococcus aureus, and Streptococcus pneumoniae.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Streptococcus pneumoniae | 8 µg/mL |

Cytotoxicity Studies

Cytotoxicity assays indicate that this compound has a favorable safety profile, with low toxicity observed in mammalian cell lines at therapeutic concentrations. The compound's selectivity towards bacterial cells over human cells underscores its potential for therapeutic use.

Case Studies and Research Findings

-

Study on Antibacterial Efficacy :

A recent study evaluated the antibacterial efficacy of this compound against multi-drug resistant bacterial strains. Results indicated that the compound significantly inhibited bacterial growth at concentrations lower than traditional sulfonamides, suggesting enhanced potency due to structural modifications. -

Synergistic Effects :

Research has also explored the synergistic effects of this compound in combination with other antibiotics. Combinations with beta-lactams showed enhanced antibacterial activity, indicating potential for use in combination therapies to combat resistant infections. -

In Vivo Studies :

In vivo studies conducted on animal models demonstrated that this compound effectively reduced infection rates and promoted recovery in subjects infected with pathogenic bacteria, further supporting its therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.